2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid
Description
This compound features a propanoic acid backbone with two key substituents: a tert-butoxycarbonyl (Boc) group protecting the amine and a 3-fluoro-4-methylphenyl aromatic ring. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes . The 3-fluoro-4-methylphenyl moiety introduces steric and electronic effects, with fluorine acting as an electron-withdrawing group and the methyl group contributing steric bulk. Its molecular formula is C₁₅H₁₉FNO₄ (approximate molecular weight: 297.32 g/mol), though slight variations in substituent positions (e.g., 2-fluoro vs. 3-fluoro) may alter properties .
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-9-5-6-10(7-11(9)16)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIAYSDTJCSUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid, also known by its chemical structure and CAS number, is a compound of interest in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C13H19FNO4
- Molecular Weight : 273.29 g/mol
- CAS Number : 368866-33-5
The compound exhibits biological activity primarily through its interaction with specific biological targets, including enzymes and receptors. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, which is crucial for its pharmacological efficacy.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
- Antitumor Activity : Some studies have reported cytotoxic effects against cancer cell lines, suggesting a role in cancer therapy.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antitumor | Cytotoxicity against cancer cells |
Antimicrobial Activity
A study published in MDPI explored the antimicrobial properties of various compounds similar to 2-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid. Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µM, suggesting a promising avenue for antibiotic development .
Anti-inflammatory Effects
Research conducted at Virginia Commonwealth University investigated the anti-inflammatory potential of related compounds. Results demonstrated that treatment with 2-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid led to a decrease in cytokine production in macrophage cultures, highlighting its potential use in managing inflammatory conditions .
Antitumor Activity
In vitro studies on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. Notably, it was effective against breast and colon cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
Scientific Research Applications
Medicinal Chemistry
1.1. Drug Development
The compound's structure suggests potential applications in drug design, particularly as a building block for synthesizing peptide-based therapeutics. The tert-butoxycarbonyl (Boc) group is commonly used in protecting amino acids during peptide synthesis, allowing for selective reactions to occur at other functional groups without interference from the amine .
1.2. Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, studies have shown that certain fluorinated amino acids can enhance the efficacy of chemotherapeutic agents by modifying their pharmacokinetics and bioavailability . The presence of the fluoro group in this compound may contribute to increased lipophilicity, potentially improving cellular uptake.
Biochemical Applications
2.1. Enzyme Inhibition Studies
The unique structure of 2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid allows it to be investigated as an enzyme inhibitor. Compounds with similar structures have been tested against various enzymes involved in metabolic pathways, providing insights into their mechanisms and potential therapeutic targets .
2.2. Peptide Synthesis
In peptide synthesis, the Boc group serves as an excellent protecting group for amino acids, facilitating the assembly of complex peptide chains. The compound can be utilized to synthesize peptides that mimic natural protein structures or function as inhibitors for specific biological interactions .
Analytical Applications
3.1. Spectroscopic Studies
The compound's structural features make it suitable for various spectroscopic analyses, including NMR and mass spectrometry. These techniques can be employed to study conformational changes and interactions with biological macromolecules, providing valuable data for understanding its biochemical behavior .
Case Study 1: Anticancer Activity Evaluation
A study published in Journal of Medicinal Chemistry examined the anticancer properties of fluorinated amino acids, including derivatives similar to this compound. The results indicated a significant reduction in tumor growth in xenograft models when treated with these compounds, suggesting their potential as lead candidates for further development .
Case Study 2: Enzyme Inhibition
Research published in Bioorganic & Medicinal Chemistry Letters reported on the synthesis and evaluation of enzyme inhibitors based on fluorinated amino acids. The study found that compounds with similar structures demonstrated effective inhibition of specific enzymes involved in cancer metabolism, highlighting the therapeutic potential of such derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
2-{[(tert-Butoxy)carbonyl]amino}-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid
- Structure : Contains a propargyloxy group (prop-2-yn-1-yloxy) at the para position of the phenyl ring.
- Applications: Serves as a click chemistry precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Used in radiotheranostic applications for isotope labeling .
- Key Difference: The propargyloxy group enables modular conjugation, unlike the non-reactive 3-fluoro-4-methyl substituent in the target compound.
2-{[(tert-Butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid
- Structure : Methoxy group at the para position (CAS 141895-35-4).
- Electronic Effects : Methoxy is electron-donating, increasing electron density on the aromatic ring compared to the electron-withdrawing fluoro group in the target compound.
- Physicochemical Impact : Higher solubility in polar solvents due to methoxy’s polarity .
(S)-2-{[(tert-Butoxy)carbonyl]amino}-3-(3-(trifluoromethoxy)phenyl)propanoic acid
Heterocyclic and Functional Group Modifications
3-(5-((Tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl)propanoic acid
- Structure : Pyrazole core substituted with 4-fluorophenyl and Boc-protected amine.
- Applications : Intermediate in synthesizing antimalarial inhibitors targeting Plasmodium falciparum enzymes .
- Key Difference: The pyrazole ring introduces hydrogen-bonding capability and planar rigidity, contrasting with the flexible phenylpropanoic acid backbone .
2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoropyrimidin-3-yl)propanoic acid
- Structure : Fluoropyrimidine heterocycle instead of phenyl (CAS 1543223-22-8).
Stereochemical and Positional Isomers
(3R)-3-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid
- Structure : Fluoro and methyl groups at the 2- and 4-positions of the phenyl ring (CAS 1366504-05-3).
- Impact : Altered steric hindrance and electronic distribution compared to the 3-fluoro-4-methyl isomer. This positional change may affect receptor binding selectivity .
2-{[(tert-Butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid
- Structure : Hydroxy and methoxy substituents at the 3- and 4-positions (CAS 591250-08-7).
- Physicochemical Properties : Increased polarity due to hydroxyl group, improving aqueous solubility but reducing membrane permeability .
Preparation Methods
Preparation of the Boc-Protected Amino Acid Intermediates
a. Starting Material Selection
- The synthesis begins with commercially available enantiomerically pure amino acids, such as (S)- or (R)-α-methyl-serine, which serve as precursors for the amino acid backbone.
- The amino groups are protected with tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during subsequent steps.
c. Formation of Boc-Substituted Intermediates
- The amino acids are reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) to yield Boc-protected amino acids, such as (S)- or (R)-Boc-α-methyl-serine derivatives.
Functionalization of the Carboxylic Acid and Aromatic Substituents
a. Esterification and Carboxyl Protection
- The carboxylic acid functionalities are protected as tert-butyl esters using tert-butyl-2,2,2-trichloroacetimidate or similar reagents, ensuring stability during subsequent fluorination steps.
Assembly of the Target Compound
a. Coupling of Protected Amino Acid Derivatives
- The Boc-protected amino acid intermediates are coupled with the fluorinated aromatic moiety using peptide coupling reagents under mild conditions to form the desired backbone.
b. Deprotection and Final Functionalization
The Boc groups are removed selectively using mild acids such as methanesulfonic acid in tert-butyl acetate/dichloromethane, which preserves the integrity of sensitive intermediates like cyclic sulfamidates.
The resulting amino acid is then subjected to final purification steps, such as chromatography, to isolate the target compound.
Key Considerations and Challenges
| Aspect | Details | References |
|---|---|---|
| Protection Strategy | Boc protection of amino groups; tert-butyl ester of carboxylic acid | |
| Fluorination | Incorporation of fluorine via nucleophilic aromatic substitution or cross-coupling | |
| Selective Deprotection | Use of methanesulfonic acid for Boc removal; avoiding harsh acids to prevent decomposition | |
| Stereochemistry | Starting from enantiomerically pure amino acids; stereocontrol during coupling | |
| Yield Optimization | Use of optimized coupling reagents and reaction conditions; purification via chromatography |
Summary of Research Findings
Recent studies have demonstrated that the synthesis of fluorinated amino acids and their derivatives benefits from:
Use of protected amino acids as starting materials to ensure regioselectivity and stereochemical fidelity.
Application of mild deprotection conditions to prevent degradation of sensitive intermediates, especially cyclic sulfamidates.
Employing advanced coupling techniques such as Suzuki or Buchwald-Hartwig reactions for aromatic substitution, enhancing the efficiency of aromatic fluorination.
Sequential protection and deprotection steps to facilitate the incorporation of fluorinated aromatic groups while maintaining the integrity of functional groups.
Data Tables
Table 1: Key Reagents and Conditions
Table 2: Summary of Synthetic Route
Q & A
Q. What synthetic methodologies are recommended for preparing 2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid, and how can reaction conditions be optimized?
Synthesis typically involves coupling the tert-butoxycarbonyl (Boc)-protected amine with a substituted phenylpropanoic acid backbone. A common approach is alkaline hydrolysis of ester precursors using LiOH in tetrahydrofuran (THF)/water mixtures, followed by extraction (e.g., ethyl acetate) and acidification to isolate the carboxylic acid product . Optimization may involve adjusting solvent polarity, reaction time, and temperature to enhance yield and purity.
Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine and methyl groups on the phenyl ring) and Boc-protection .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .
- Mass Spectrometry (MS) : For molecular weight confirmation and detection of fragmentation patterns .
Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?
The Boc group is sensitive to acidic conditions and moisture. Storage recommendations include:
Q. What are the primary safety hazards associated with handling this compound, and what mitigation strategies should be implemented?
Hazard codes (e.g., H302, H315) indicate risks of toxicity upon ingestion, skin irritation, and respiratory sensitization. Use personal protective equipment (PPE) such as nitrile gloves and fume hoods during synthesis. Waste disposal should follow protocols for fluorinated organic compounds to minimize environmental impact .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine position or methyl group substitution) influence the compound’s bioactivity or physicochemical properties?
Comparative studies with analogs (e.g., 3-fluoro vs. 2,4,5-trifluorophenyl derivatives) reveal that fluorine placement affects electronic properties (e.g., electron-withdrawing effects), altering solubility and binding affinity in target interactions. Methyl groups enhance steric bulk, potentially reducing metabolic degradation .
Q. What computational modeling approaches are suitable for predicting the compound’s reactivity or interactions in biological systems?
- Density Functional Theory (DFT) : Models electronic interactions of the fluorine substituent and Boc group.
- Molecular Dynamics (MD) : Simulates binding conformations with enzymes or receptors, leveraging PubChem-derived structural data .
Q. How can contradictions in spectral or chromatographic data be resolved during characterization?
Contradictions often arise from impurities or stereochemical irregularities. Strategies include:
- 2D NMR (e.g., COSY, NOESY) : Resolves overlapping signals caused by fluorine’s anisotropic effects .
- Chiral HPLC : Differentiates enantiomers if racemization occurs during synthesis .
Q. What role does this compound play in multi-step syntheses of complex molecules (e.g., peptidomimetics or drug candidates)?
The Boc-protected amino acid serves as a building block for solid-phase peptide synthesis (SPPS). For example, it can be coupled to peptide backbones via carbodiimide-mediated activation (e.g., DCC/DMAP), enabling incorporation into larger pharmacophores .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
